molecular formula C11H11BrO3 B1281577 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid CAS No. 62903-07-5

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

Cat. No. B1281577
CAS RN: 62903-07-5
M. Wt: 271.11 g/mol
InChI Key: NXOCYNUARNHLTD-UHFFFAOYSA-N
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Description

The compound 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, while not directly studied in the provided papers, is structurally related to several compounds that have been synthesized and analyzed for their potential applications in medicinal chemistry and materials science. The related compounds exhibit a range of activities, including antibacterial properties and interactions with DNA, which suggests that the compound may also possess interesting biological or chemical properties worth investigating .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described using 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material. This process involves reactions with various nucleophiles such as benzimidazole and ethyl glycinate hydrochloride under Aza–Michael addition conditions, followed by further reactions to form pyridazinones and furanones derivatives . Although the exact synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is not detailed, similar synthetic strategies could potentially be applied to this compound.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, UV–Vis, and NMR, along with single crystal X-ray diffraction, have been employed to characterize the molecular structure of related brominated compounds. These studies provide insights into the intermolecular interactions, crystal packing, and the overall stability of the molecules . The molecular structure of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid could be similarly elucidated using these techniques.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions, including prototropic allylic rearrangement and reactions with nucleophilic reagents such as hydrazine, hydroxylamine, and thiourea, leading to the formation of different heterocyclic structures . These findings suggest that 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid may also be reactive towards nucleophiles and could be used to synthesize novel compounds.

Physical and Chemical Properties Analysis

Density functional theory (DFT) has been used to optimize the geometry and predict the physical and chemical properties of similar compounds. Analyses such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) provide information on the reactivity, stability, and electronic properties of the molecules. Additionally, the first hyperpolarizability and HOMO-LUMO gap have been reported, which are indicative of the nonlinear optical properties and the charge transfer within the molecules . These computational methods could be applied to 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid to predict its properties and reactivity.

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application: The synthesis of indole derivatives often involves multi-step reactions that can include bromination, condensation, and functional group transformations .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

2. Synthesis of CCR5 Antagonists

  • Summary of Application: CCR5 antagonists are a class of drugs used in the treatment of HIV/AIDS. The synthesis of these drugs often involves the use of bromophenyl compounds.
  • Methods of Application: The synthesis of CCR5 antagonists involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid.
  • Results or Outcomes: The development of a practical synthesis method for an orally active CCR5 antagonist demonstrates the utility of related bromophenyl compounds in pharmaceutical synthesis.

3. Synthesis of Biphenyl Amides and 2-Benzazepine-4-Acetic Acid Derivatives

  • Summary of Application: 3-Bromo-4-methylbenzoic acid, a compound similar to 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives .
  • Methods of Application: The synthesis of these compounds involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid .
  • Results or Outcomes: These compounds have been synthesized as analogs of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .

4. Synthesis of Bromophenols

  • Summary of Application: Bromophenols are a type of natural product and their derivatives have shown the complexity and efficiency of synthesizing brominated aromatic compounds.
  • Methods of Application: The synthesis of bromophenols involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid.
  • Results or Outcomes: The successful synthesis of various bromophenols demonstrates the potential routes that might be applied to synthesize 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid.

5. Synthesis of Selected Alkaloids

  • Summary of Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
  • Methods of Application: The synthesis of selected alkaloids involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid .
  • Results or Outcomes: The successful synthesis of various selected alkaloids demonstrates the potential routes that might be applied to synthesize 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid .

properties

IUPAC Name

4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCYNUARNHLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501586
Record name 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

CAS RN

62903-07-5
Record name 3-Bromo-4-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62903-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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